N,N'-DiBoc-DL-Cystine dimethyl ester N,N'-DiBoc-DL-Cystine dimethyl ester
Brand Name: Vulcanchem
CAS No.: 1173670-56-8; 77826-55-2
VCID: VC5361393
InChI: InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)
SMILES: CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C18H32N2O8S2
Molecular Weight: 468.58

N,N'-DiBoc-DL-Cystine dimethyl ester

CAS No.: 1173670-56-8; 77826-55-2

Cat. No.: VC5361393

Molecular Formula: C18H32N2O8S2

Molecular Weight: 468.58

* For research use only. Not for human or veterinary use.

N,N'-DiBoc-DL-Cystine dimethyl ester - 1173670-56-8; 77826-55-2

Specification

CAS No. 1173670-56-8; 77826-55-2
Molecular Formula C18H32N2O8S2
Molecular Weight 468.58
IUPAC Name methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)
Standard InChI Key YYJNNBRJCNKRNJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Nomenclature

N,N'-DiBoc-DL-Cystine dimethyl ester belongs to the class of protected cystine derivatives. Its molecular formula is C₁₈H₃₂N₂O₈S₂, with a molecular weight of 468.58 g/mol . The DL designation indicates a racemic mixture of D- and L-enantiomers, distinguishing it from the enantiomerically pure L-form (CAS No. 77826-55-2) .

Structural Features

The compound consists of two cystine residues linked by a disulfide bond (-S-S-). Each amino group is protected by a Boc group (-OC(O)C(CH₃)₃), while carboxyl groups are esterified as methyl esters (-COOCH₃). The IUPAC name is methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₈H₃₂N₂O₈S₂
Molecular Weight468.58 g/mol
CAS No.1173670-56-8; 77826-55-2
SMILESCC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC

Synthesis and Preparation

While explicit synthesis protocols for the DL-form are scarce, methodologies for analogous Boc-protected cystine derivatives involve sequential protection and esterification steps .

General Synthesis Pathway

  • Amino Group Protection: Cystine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install Boc groups on both amino termini .

  • Carboxyl Group Esterification: The free carboxyl groups are treated with methanol in the presence of a coupling agent (e.g., DCC) to form methyl esters .

  • Racemic Mixture Isolation: The DL-form is typically obtained via non-stereoselective synthesis, contrasting the enantiopure L-form derived from chiral starting materials .

Reaction Scheme

Cystine+2(Boc)2ON,N’-DiBoc-CystineCH₃OH, DCCN,N’-DiBoc-Cystine dimethyl ester\text{Cystine} + 2 \, (\text{Boc})_2\text{O} \rightarrow \text{N,N'-DiBoc-Cystine} \, \xrightarrow{\text{CH₃OH, DCC}} \, \text{N,N'-DiBoc-Cystine dimethyl ester}

Physical and Chemical Properties

Data for the DL-form is inferred from its L-counterpart (CAS No. 77826-55-2), given their structural similarity .

Physicochemical Parameters

PropertyValueSource
Melting Point118–120°C (L-form)
Boiling Point583.7±50.0°C (Predicted)
Density1.213±0.06 g/cm³ (Predicted)
SolubilityChloroform, Ethyl Acetate
LogP3.282

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc carbamate C=O), and ~1250 cm⁻¹ (S-S stretch).

  • NMR: Characteristic tert-butyl signals at δ 1.4 ppm (9H, s) and methyl ester protons at δ 3.7 ppm (3H, s) .

Applications in Organic Chemistry

N,N'-DiBoc-DL-Cystine dimethyl ester serves as a versatile building block in peptide synthesis and materials science.

Peptide Synthesis

The Boc groups stabilize amino functionalities during solid-phase peptide synthesis (SPPS), while methyl esters prevent undesired side reactions at carboxyl sites . Subsequent deprotection with trifluoroacetic acid (TFA) regenerates free amines for chain elongation .

Disulfide Bond Mimetics

The intact disulfide bond enables studies on protein folding and stability. Racemic DL-forms are employed to probe stereochemical effects in model systems .

Comparison with Enantiopure L-Form

ParameterDL-FormL-Form (CAS 77826-55-2)
ChiralityRacemic mixtureEnantiopure (R-configuration)
Melting PointNot reported118–120°C
ApplicationsNon-stereoselective studiesBiologically relevant peptides

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